N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN6/c1-18-11-9(16-17-18)10(13-6-14-11)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCUUGZJDDLPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Amine Position
The primary amine at position 7 participates in alkylation and acylation reactions, forming secondary or tertiary amines. This reactivity is well-documented in structurally related triazolopyrimidines .
Example Reactions:
Key Findings :
-
Alkylation with primary amines (e.g., propylamine, butylamine) proceeds efficiently at room temperature in dichloromethane or ethanol .
-
Acylation requires anhydrous conditions and catalysts like DMAP for optimal yields .
Cross-Coupling Reactions via the 4-Bromophenyl Group
The aryl bromide substituent enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings .
Example Reactions:
Key Findings :
-
Suzuki reactions require XPhosPdG2/XPhos catalysts to suppress debromination side reactions .
-
Buchwald-Hartwig amination is effective for introducing secondary amines to the aryl bromide .
Functionalization of the Triazole Ring
The triazole moiety undergoes electrophilic substitution and cycloaddition reactions, though direct modifications are less common due to its electron-deficient nature .
Example Reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-triazolopyrimidine | Not reported | |
| Cycloaddition | Azide/alkyne, Cu(I) | Fused heterocycles | 50–70% |
Key Findings :
-
Nitration occurs preferentially at the pyrimidine ring over the triazole .
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append additional triazole rings.
Reductive Dehalogenation of the Aryl Bromide
The 4-bromophenyl group can be reduced to a phenyl group under hydrogenation conditions .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | Dehalogenated derivative | 80–95% |
Key Findings :
-
Catalytic hydrogenation with Pd/C selectively removes the bromine without affecting the triazole or pyrimidine rings .
Condensation Reactions
The 7-amine group participates in condensation with carbonyl compounds to form Schiff bases or heterocyclic fused systems .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, EtOH, reflux | Imine derivative | 65% | |
| Heterocyclization | Orthoesters, HCl | Pyrano-pyrimidine | 70% |
Key Findings :
-
Condensation with aldehydes requires acid catalysis for imine stabilization .
-
Heterocyclization with triethyl orthoformate yields pyrano-pyrimidine derivatives .
Oxidation and Reduction of Functional Groups
The methyl group on the triazole and the amine are sites for redox transformations .
Example Reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine Oxidation | H₂O₂, Fe(II) | Nitroso derivative | Not reported | |
| Methyl Hydroxylation | KMnO₄, H₂O, Δ | Carboxylic acid | Low |
Key Findings :
Scientific Research Applications
Research has demonstrated that N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. Notably:
- Mechanism of Action : It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro tests on various cancer cell lines (e.g., breast cancer and leukemia) indicate a significant reduction in cell viability at micromolar concentrations.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Results : Exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
- Potential Applications : Could be developed into new antibiotics or adjunct therapies for existing infections.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Mechanism : It could inhibit the production of pro-inflammatory cytokines in immune cells.
- Research Findings : Animal models have shown reduced inflammation markers when treated with this compound.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for various therapeutic applications:
| Application Area | Potential Use Cases | Current Research Status |
|---|---|---|
| Oncology | Anticancer drug development | Ongoing preclinical trials |
| Infectious Diseases | Development of novel antibiotics | Early-stage research |
| Inflammatory Diseases | Anti-inflammatory drugs | Initial studies |
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The triazolo[4,5-d]pyrimidine scaffold is highly modular, enabling diverse substitutions. Key analogues and their distinguishing features are summarized below:
Key Differences and Trends
Core Heterocycle Variations :
- The [1,2,3]triazolo[4,5-d]pyrimidine core (target compound) differs from [1,2,4]triazolo[1,5-a]pyrimidine (e.g., compound 92 ) in nitrogen positioning, altering electronic density and binding pocket compatibility .
- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) lack the triazole ring, reducing conformational rigidity .
Substituent Effects :
- Halogenated Aryl Groups : Bromine (target compound) vs. chlorine (compound 92 ) impacts steric bulk and electronic effects. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility .
- Alkyl vs. Aryl Substituents : 3-Methyl (target) vs. 3-benzyl (compound 3 ) affects steric hindrance and metabolic stability. Benzyl groups increase molecular weight and may improve membrane permeability .
- Thioether Linkages : 5-(Propylthio) groups (compound 3 ) introduce flexibility and sulfur-based interactions, contrasting with the target compound’s unmodified position 5 .
Synthetic Accessibility: The target compound’s synthesis likely follows a nucleophilic aromatic substitution pathway, similar to and , where amines react with chloro- or mesylate-activated pyrimidines. Yields for analogues range from 18.5% (compound 9b) to 89.9% (compound 9e), depending on substituent complexity . Halogenated derivatives (e.g., bromophenyl) often require palladium-catalyzed couplings, increasing synthetic complexity compared to non-halogenated analogues .
Pharmacological and Physicochemical Comparisons
- Melting Points : Bromine’s polarizability may elevate melting points, though direct data for the target compound is unavailable. Chlorophenyl analogues (e.g., 92 ) melt at 154–156°C, while benzyl-substituted derivatives (e.g., 3 ) show lower m.p. (138–139°C) due to reduced crystallinity .
- Bioactivity: Compound 92 exhibits potent antiplasmodial activity (IC₅₀: 0.12 µM), attributed to its chlorophenyl group’s electron-withdrawing effect . 3-Benzyl derivatives (e.g., 6) show nM-level kinase inhibition, suggesting that bulky substituents enhance target affinity . The target compound’s bromophenyl group may optimize adenosine receptor binding, as seen in vipadenant (), a triazolo[4,5-d]pyrimidine adenosine antagonist .
Data Tables
Table 1: Selected Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Yield | Melting Point | LogP* (Predicted) |
|---|---|---|---|---|---|
| Target compound | C₁₂H₁₁BrN₆ | 344.18 | Unreported | Unreported | 3.2 |
| 92 (chlorophenyl analogue) | C₁₃H₁₁ClN₆ | 314.75 | 31% | 154–156°C | 2.8 |
| 3 (benzyl-substituted) | C₁₉H₂₁N₇S | 392.48 | 78% | 138–139°C | 4.1 |
| 9e (morpholinomethyl derivative) | C₂₃H₂₂N₆O₂S | 454.52 | 89.9% | 89–90°C | 3.5 |
*LogP values estimated via PubChem algorithms.
Biological Activity
N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole and pyrimidine moiety which are known for their biological significance. The presence of the bromophenyl group enhances its interaction with biological targets.
Antimicrobial Activity
Studies have shown that derivatives of triazoles and pyrimidines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been reported to possess antibacterial and antifungal activities. A review highlighted that certain pyrimidine derivatives demonstrated effectiveness against pathogens like E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .
Anticancer Activity
Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study screened compounds against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, revealing that some triazole derivatives showed significant cytotoxicity . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Neuroprotective Effects
The neuroprotective potential of similar compounds has been investigated, particularly in the context of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems is crucial for their efficacy in treating conditions like Alzheimer's disease .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for pathogen survival or cancer cell growth.
- Receptor Interaction : They may act as ligands for various receptors, modulating signaling pathways involved in inflammation or cellular proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A series of triazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Among these, this compound exhibited promising results with a broad spectrum of activity .
Case Study 2: Anticancer Activity
In another study focusing on the cytotoxic effects against cancer cell lines, this compound was evaluated alongside other triazole derivatives. Results indicated significant inhibition of cell growth in MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?
- Methodology : The synthesis typically involves multi-step reactions starting with triazolopyrimidine precursors. For example:
- Step 1 : Formation of the triazolo[4,5-d]pyrimidine core via cyclization of 5-amino-1,2,3-triazole-4-carboxamide derivatives under reflux with carbon disulfide and NaOH (yields ~77%) .
- Step 2 : Alkylation at the 3-position using methyl iodide in alkaline media (e.g., KOH/ethanol) to introduce the methyl group .
- Step 3 : Buchwald-Hartwig coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl group at the 7-position. Solvents like DMF or acetone and catalysts (e.g., Pd/C) are critical for yield optimization .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | CS₂, NaOH, reflux | 77 | >95 |
| 2 | CH₃I, KOH, ethanol | 74 | 90 |
| 3 | Pd/C, DMF, 80°C | 56 | 85 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC-MS : To confirm molecular weight (C₁₃H₁₁BrN₆; theoretical MW: 347.17 g/mol) and purity (>95% recommended for biological assays) .
- ¹H/¹³C NMR : Key signals include:
- N-CH₃ : δ ~3.5 ppm (singlet, 3H) .
- Aromatic protons : δ ~7.4–7.8 ppm (doublets for 4-bromophenyl group) .
- X-ray crystallography : For resolving stereoelectronic effects of the triazolopyrimidine core .
Q. What preliminary biological assays are appropriate for evaluating this compound?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., CDKs) or receptors (e.g., adenosine receptors) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazolopyrimidine core) affect biological activity?
- Methodology :
- SAR Studies : Compare analogs with substituents like chlorine (Cl), methoxy (OCH₃), or fluorine (F) at the phenyl ring. For example:
- 4-Bromophenyl : Higher steric bulk may enhance receptor binding but reduce solubility .
- 3-Fluorophenyl : Electron-withdrawing groups improve metabolic stability .
- Data Analysis :
| Substituent | IC₅₀ (nM) CDK2 | Solubility (µg/mL) |
|---|---|---|
| 4-Br | 12.3 ± 1.2 | 8.5 |
| 3-F | 9.8 ± 0.9 | 5.2 |
| 4-OCH₃ | 25.6 ± 2.1 | 15.7 |
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
- Methodology :
- Assay Standardization : Ensure consistent buffer conditions (e.g., ATP concentration in kinase assays) .
- Compound Purity : Re-test batches with HPLC-MS to rule out degradation .
- Cell Line Variability : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Case Study : A 2023 study reported IC₅₀ = 12.3 nM for CDK2 inhibition, while a 2024 study found 28.7 nM. Discrepancies were traced to differences in ATP concentrations (100 µM vs. 1 mM) .
Q. What mechanistic insights exist for this compound’s interaction with cannabinoid receptors?
- Methodology :
- Docking Simulations : Use crystal structures of CB2 receptors (PDB: 5ZTY) to model binding. The triazolopyrimidine core may occupy the orthosteric pocket, while the 4-bromophenyl group interacts with hydrophobic residues .
- Mutagenesis Studies : Validate key residues (e.g., F2.61, W5.43) via site-directed mutagenesis .
- Data : Ki = 14.8 nM for CB2, with ΔG = -9.2 kcal/mol from docking .
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (1–5% Pd/C) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products from Pd catalysts) .
- Case Study : Increasing Pd/C loading from 2% to 5% improved yield from 56% to 72% but introduced 8% dehalogenated byproduct. Optimal balance: 3% Pd/C, 80°C, DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
